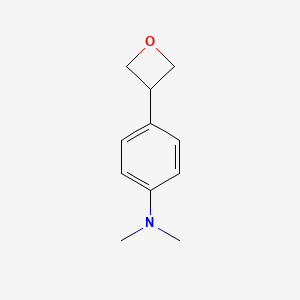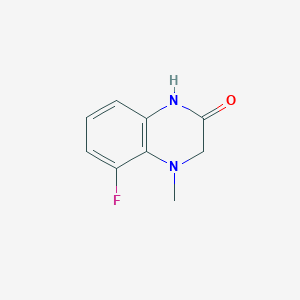
2H-Pyran-2-one, 6-(2-chloroethyl)tetrahydro-4-hydroxy-, (4R,6S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran-2-one, 6-(2-chloroethyl)tetrahydro-4-hydroxy-, (4R,6S)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyranone ring and a chloroethyl group. Its stereochemistry is defined by the (4R,6S) configuration, which plays a crucial role in its chemical behavior and biological activity.
準備方法
The synthesis of 2H-Pyran-2-one, 6-(2-chloroethyl)tetrahydro-4-hydroxy-, (4R,6S)- involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted pyranone.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.
Stereoselective Synthesis: The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials to ensure the (4R,6S) configuration.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
2H-Pyran-2-one, 6-(2-chloroethyl)tetrahydro-4-hydroxy-, (4R,6S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester or ether bonds in the compound can be hydrolyzed using acidic or basic conditions to yield corresponding acids or alcohols.
科学的研究の応用
2H-Pyran-2-one, 6-(2-chloroethyl)tetrahydro-4-hydroxy-, (4R,6S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2H-Pyran-2-one, 6-(2-chloroethyl)tetrahydro-4-hydroxy-, (4R,6S)- involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions. The compound’s stereochemistry ensures that these interactions are highly specific, affecting only certain pathways.
類似化合物との比較
When compared to similar compounds, 2H-Pyran-2-one, 6-(2-chloroethyl)tetrahydro-4-hydroxy-, (4R,6S)- stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:
2H-Pyran-2-one derivatives: These compounds share the pyranone ring but differ in their substituents, leading to different chemical and biological properties.
Chloroethyl compounds: These compounds contain the chloroethyl group but lack the pyranone ring, resulting in different reactivity and applications.
Hydroxy compounds: These compounds have hydroxyl groups but differ in their overall structure, affecting their interactions with biological targets.
特性
分子式 |
C7H11ClO3 |
|---|---|
分子量 |
178.61 g/mol |
IUPAC名 |
(4R,6S)-6-(2-chloroethyl)-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C7H11ClO3/c8-2-1-6-3-5(9)4-7(10)11-6/h5-6,9H,1-4H2/t5-,6-/m1/s1 |
InChIキー |
YSOSTRBINGKFGX-PHDIDXHHSA-N |
異性体SMILES |
C1[C@H](CC(=O)O[C@@H]1CCCl)O |
正規SMILES |
C1C(CC(=O)OC1CCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11912087.png)

![2H-Pyrido[2,1-a]isoquinoline](/img/structure/B11912102.png)

![8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11912111.png)

![5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11912120.png)



![cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole](/img/structure/B11912142.png)



